4-(1,3,4-噻二唑-2-基)苯酚

描述

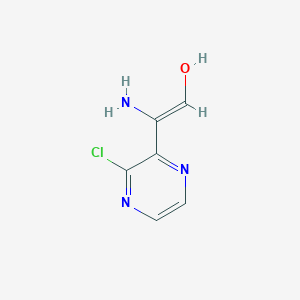

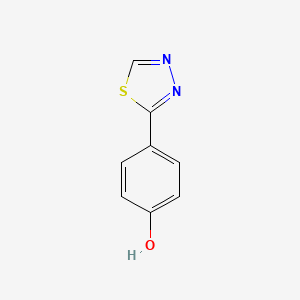

“4-(1,3,4-Thiadiazol-2-yl)phenol” is a chemical compound with the empirical formula C8H6N2OS . It is a solid substance and is part of a class of compounds known as 1,3,4-thiadiazoles . These compounds are known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, such as “4-(1,3,4-Thiadiazol-2-yl)phenol”, often involves the use of hydrazonoyl halides with potassium thiocyanate . Other methods include reactions with thiosemicarbazide, carbon disulfide, or N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate .Molecular Structure Analysis

The molecular structure of “4-(1,3,4-Thiadiazol-2-yl)phenol” is characterized by the presence of a 1,3,4-thiadiazole ring . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis

“4-(1,3,4-Thiadiazol-2-yl)phenol” is a solid substance . It has a molecular weight of 178.21 . More detailed physical and chemical properties are not available in the search results.科学研究应用

抗菌和抗真菌特性

源自 1,3,4-噻二唑的化合物(如 4-(1,3,4-噻二唑-2-基)苯酚)已被发现具有显着的抗菌和抗真菌特性。例如,研究合成了 2-氨基-5-巯基-1,3,4-噻二唑等衍生物,发现它们对各种细菌和真菌菌株有效 (Ameen 和 Qasir,2017)。Hussain、Sharma 和 Amir (2008) 报告了类似的发现,其中衍生物对金黄色葡萄球菌和大肠杆菌等细菌以及黑曲霉等真菌表现出显着的活性 (Hussain 等人,2008)。

荧光和溶剂效应

这些化合物具有有趣的荧光效应,受分子聚集和氨基等特定基团的存在等因素影响。Matwijczuk 等人 (2018) 在某些 1,3,4-噻二唑衍生物的水溶液中观察到双重荧光,其随 pH 值而变化 (Matwijczuk 等人,2018)。同一作者在 2016 年的另一项研究表明,溶剂极化率影响这些化合物的分子聚集,从而影响它们的荧光特性 (Matwijczuk 等人,2016)。

抗癌特性

在多项研究中探索了 1,3,4-噻二唑衍生物的抗癌潜力。例如,Gür 等人 (2020) 的一项研究发现,源自 1,3,4-噻二唑的某些席夫碱对 PC-3 和 MDA-MB-231 等癌细胞系表现出细胞毒性 (Gür 等人,2020)。这与 Tang、Liu 和 Wu (2016) 的发现一致,他们报告说特定的 1,3,4-噻二唑衍生物充当酪氨酸酶抑制剂并表现出抗癌活性 (Tang 等人,2016)。

在 OLED 中的应用

Yi-Ming Jing、Yue Zhao 和 You-Xuan Zheng (2017) 发现,某些 1,3,4-噻二唑衍生物由于其有效的发射特性,可用于有机发光二极管 (OLED) (Jing 等人,2017)。

未来方向

The future directions for “4-(1,3,4-Thiadiazol-2-yl)phenol” and similar compounds could involve further exploration of their biological activities. For instance, modifications in the 1,3,4-thiadiazol ring have resulted in highly effective and less toxic compounds with good prospects as antimicrobial agents . Additionally, the synthesis of new series of 1,3,4-thiadiazol derivatives and their evaluation as antimicrobial agents is an area of ongoing research .

作用机制

Target of Action

Compounds belonging to the group of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols, which includes 4-(1,3,4-thiadiazol-2-yl)phenol, exhibit a broad spectrum of biological activity, including antibacterial, antifungal, and anticancer properties .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, including those involving enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways likes inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Result of Action

The result of the action of 4-(1,3,4-Thiadiazol-2-yl)phenol is primarily seen in its antifungal activity. The antifungal activity of the compound involves disruption of the cell wall biogenesis, as evidenced by the inability of cells treated with the compound to maintain their characteristic cell shape, increase in size, form giant cells and flocculate .

Action Environment

It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

属性

IUPAC Name |

4-(1,3,4-thiadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUFKYAGWBCWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)

![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)